1-(4-bromophenyl)-5-fluoro-1H-pyrazole

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4, molecular formula C₉H₆BrFN₂, molecular weight 241.06 g/mol) is a heterocyclic small molecule featuring a pyrazole core simultaneously substituted with a 4-bromophenyl group at the N1 position and a fluorine atom at the C5 position. This dual-halogenation pattern creates two electronically and sterically distinct reactive sites, making the compound a versatile scaffold for sequential derivatization in medicinal chemistry programs.

Molecular Formula C9H6BrFN2
Molecular Weight 241.063
CAS No. 1784989-21-4
Cat. No. B2382504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-fluoro-1H-pyrazole
CAS1784989-21-4
Molecular FormulaC9H6BrFN2
Molecular Weight241.063
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CC=N2)F)Br
InChIInChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H
InChIKeyPOYZKZYTZULOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4): A Dual-Halogenated Pyrazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4, molecular formula C₉H₆BrFN₂, molecular weight 241.06 g/mol) is a heterocyclic small molecule featuring a pyrazole core simultaneously substituted with a 4-bromophenyl group at the N1 position and a fluorine atom at the C5 position . This dual-halogenation pattern creates two electronically and sterically distinct reactive sites, making the compound a versatile scaffold for sequential derivatization in medicinal chemistry programs. The compound belongs to the broader class of fluorinated pyrazoles, which are recognized as privileged structures in drug discovery due to the ability of the C–F bond to modulate pKa, lipophilicity, metabolic stability, and target binding interactions . Commercial availability is confirmed through multiple reputable vendors at ≥95% purity .

Why 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole Cannot Be Replaced by Non-Fluorinated or Regioisomeric Pyrazole Analogs


The precise positioning of the fluorine atom at C5 and the 4-bromophenyl group at N1 on the pyrazole ring of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) creates a unique electronic environment that cannot be replicated by non-fluorinated analogs or regioisomers. The non-fluorinated analog 1-(4-bromophenyl)-1H-pyrazole (CAS 13788-92-6) lacks the C5-fluorine, resulting in a different molecular weight (223.07 vs. 241.06 g/mol), altered lipophilicity, and the absence of the metabolic-stability-enhancing C–F bond characteristic of fluorinated heterocycles . Among isomeric compounds sharing the identical molecular formula C₉H₆BrFN₂, the positional arrangement of bromine and fluorine substituents critically determines reactivity: 4-bromo-5-(4-fluorophenyl)-1H-pyrazole (CAS 474706-36-0) places bromine on the pyrazole ring and fluorine on the phenyl ring — a fundamentally different topology that leads to divergent cross-coupling selectivity and distinct electronic properties . The class of fluorinated pyrazoles is well-documented to exhibit enhanced metabolic stability and modulated physicochemical properties compared to their non-fluorinated counterparts, making the 5-fluoro substitution a non-interchangeable design element in lead optimization campaigns [1].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) Versus Closest Analogs


Molecular Weight Differentiation: 5-Fluoro Substitution Adds 18 Da Versus the Non-Fluorinated Parent Pyrazole

The introduction of a fluorine atom at the C5 position of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole increases the molecular weight by 18.0 Da compared to the non-fluorinated analog 1-(4-bromophenyl)-1H-pyrazole (CAS 13788-92-6; MW 223.07 g/mol). This mass increment, while modest, is accompanied by the well-established electronic effects of direct C–F substitution on the pyrazole ring — including altered pKa of adjacent positions, enhanced oxidative metabolic stability via blockade of CYP450-mediated hydroxylation at C5, and modulated lipophilicity — which are documented class-level advantages of fluorinated over non-fluorinated pyrazoles in drug design campaigns . The target compound has a molecular weight of 241.06 g/mol and molecular formula C₉H₆BrFN₂, confirmed by multiple vendor specifications at ≥95% purity .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Regioisomeric Differentiation: N1-(4-Bromophenyl)/C5-Fluoro Pattern Versus Alternative Bromine/Fluorine Topologies in C₉H₆BrFN₂ Isomers

Among constitutional isomers sharing the molecular formula C₉H₆BrFN₂ (MW 241.06), the target compound 1-(4-bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) positions the bromine atom on the para position of the N1-phenyl ring and the fluorine atom directly on the C5 carbon of the pyrazole ring. This contrasts with regioisomers such as 4-bromo-5-(4-fluorophenyl)-1H-pyrazole (CAS 474706-36-0), where bromine resides on the pyrazole C4 and fluorine is on the para position of a C5-phenyl ring, and 4-bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS 957062-56-5), where bromine is at pyrazole C4 and fluorine is on the N1-phenyl ring . The target compound's topology places the bromine atom on an sp²-hybridized aryl carbon amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling, while the C5-fluorine on the pyrazole ring — a stronger C–F bond than C–Br — remains intact under typical coupling conditions, enabling predictable sequential functionalization . This orthogonal reactivity profile is a direct consequence of the specific substitution pattern and is not shared by regioisomers where the bromine and fluorine positions are reversed.

Synthetic Chemistry Cross-Coupling Regioselective Derivatization

Dual Orthogonal Reactive Handles: 4-Bromophenyl (Suzuki Handle) and 5-Fluoro (Electronic Modulator) Enable Sequential Derivatization

The target compound incorporates two chemically distinct halogen substituents with well-differentiated reactivity profiles. The C–Br bond on the 4-bromophenyl group is reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) under standard conditions, while the C–F bond at the pyrazole C5 position is substantially more inert due to the higher bond dissociation energy of C–F (~485 kJ/mol) versus C–Br (~285 kJ/mol) [1]. This inherent reactivity difference enables chemoselective functionalization: the bromide can be replaced by aryl, heteroaryl, alkenyl, or amino groups via palladium catalysis while the fluorine remains intact to provide electronic modulation of the pyrazole ring. In the general class of halogenated heterocycles, the relative reactivity order for oxidative addition to Pd(0) is I > OTf ≥ Br >> Cl > F, confirming that bromine reacts preferentially over fluorine by a wide margin [2]. The 5-fluoro substituent additionally serves as a useful ¹⁹F NMR spectroscopic handle for reaction monitoring and metabolic tracing.

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Pyrazole Class Evidence: 4-Bromophenyl-Substituted Pyrazoles Demonstrate Potent Antileishmanial Activity in Validated In Vitro Models

While no published study has specifically tested 1-(4-bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) in biological assays, structurally related 4-bromophenyl-substituted pyrazoles have demonstrated significant antileishmanial activity. In a 2024 BMC Chemistry study, hydrazine-coupled pyrazole derivatives bearing the 4-bromophenyl motif were evaluated against Leishmania aethiopica clinical isolates: compound 13 showed an IC₅₀ of 0.018 µM against the promastigote form, representing a 174-fold potency improvement over miltefosine (IC₅₀ = 3.130 µM) and 2.6-fold improvement over amphotericin B deoxycholate (IC₅₀ = 0.047 µM) [1]. Molecular docking against Leishmania major pteridine reductase (Lm-PTR1, PDB: 2bfm) confirmed a favorable binding mode for halogenated pyrazole derivatives within the active site [1]. Separately, pyrazole derivatives with 4-bromophenyl substitution at the pyrazole ring have shown anticancer activity against MCF-7 cells with IC₅₀ values as low as 5.8 µM [2]. These class-level findings establish the 4-bromophenyl-pyrazole scaffold — of which the target compound is a fluorinated variant — as a validated chemotype for antiparasitic and anticancer lead discovery.

Antileishmanial Neglected Tropical Diseases Pteridine Reductase Inhibition

Purity and Supply Specifications: ≥95% Purity Confirmed Across Multiple Independent Vendor Sources

1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) is commercially available at a minimum purity specification of 95% from multiple independent suppliers, including CymitQuimica (catalog Ref. 3D-JWC98921), Chemenu (catalog CM425204), and Leyan (catalog 2099146) [REFS-1, REFS-2]. The compound is classified as a research chemical intended for laboratory use only. Pricing data from CymitQuimica indicates €543.00 for 50 mg and €1,485.00 for 500 mg quantities (as of 2026 access), which is consistent with a specialty building block that requires multi-step synthesis . The ≥95% purity specification is a documented baseline for procurement; researchers requiring higher purity for sensitive biological assays should request batch-specific certificates of analysis including HPLC, NMR, and mass spectrometry data from the individual vendor. In comparison, the non-fluorinated analog 1-(4-bromophenyl)-1H-pyrazole (CAS 13788-92-6) is available at similar or higher purity (95–98%) from a larger number of suppliers, reflecting its simpler synthesis and longer commercial history .

Chemical Procurement Quality Control Research Reproducibility

Recommended Application Scenarios for 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole (CAS 1784989-21-4) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs Targeting Kinases or Antiparasitic Targets

1-(4-Bromophenyl)-5-fluoro-1H-pyrazole is positioned as a fluorinated fragment or early lead scaffold for programs where metabolic stability and tunable lipophilicity are critical design parameters. The C5-fluorine atom provides the well-established metabolic stability advantage of fluorinated heterocycles — reducing CYP450-mediated oxidative metabolism at the pyrazole ring — while the 4-bromophenyl group offers a validated pharmacophore for kinase ATP-binding site occupancy and antiparasitic target engagement . The 4-bromophenyl-pyrazole chemotype has demonstrated single-digit micromolar to nanomolar potency against Leishmania and Plasmodium targets in published studies, supporting its use in neglected tropical disease drug discovery [1]. The compound's molecular weight (241.06 g/mol) and low hydrogen bond donor count (zero) are consistent with fragment-like physicochemical properties favorable for FBDD screening collections.

Sequential Derivatization via Chemoselective Suzuki-Miyaura Cross-Coupling for Compound Library Synthesis

The orthogonal C–Br (aryl) and C–F (heteroaryl) bonds present in 1-(4-bromophenyl)-5-fluoro-1H-pyrazole enable a two-stage derivatization strategy that is not feasible with non-halogenated or mono-halogenated pyrazoles. In the first stage, the 4-bromophenyl group undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100 °C), while the C5-fluorine remains intact due to the ~200 kJ/mol higher bond dissociation energy of C–F versus C–Br [2]. The resulting biaryl products retain the C5-fluorine for electronic tuning and potential late-stage functionalization via specialized C–F activation methods (e.g., nickel-catalyzed coupling with organoboron reagents). This sequential reactivity profile is valuable for constructing diverse screening libraries from a single core scaffold, as the bromine handle permits introduction of aryl/heteroaryl diversity while the fluorine modulates pyrazole electronics and serves as a ¹⁹F NMR reporter for reaction monitoring [2].

Synthesis of 1,5-Diarylpyrazole Pharmacophores for Anti-Inflammatory and Anticancer Research

The 1-(4-bromophenyl)-5-fluoro substitution pattern maps directly onto the 1,5-diarylpyrazole pharmacophore present in several clinically validated anti-inflammatory agents (e.g., celecoxib scaffold class). The 4-bromophenyl group at N1 can be elaborated via cross-coupling to introduce diverse para-substituted aryl groups, while the C5-fluorine provides a metabolically stable substituent that can influence COX-2 selectivity and pharmacokinetic properties through electronic effects on the pyrazole ring . The broader class of fluorinated pyrazoles has demonstrated anticancer activity: tetrahydrocurcumin-pyrazole hybrids with 4-bromophenyl substitution showed IC₅₀ values of 5.8–9.8 µM against MCF-7, A549, and HeLa cancer cell lines, supporting the relevance of this substitution pattern for anticancer lead generation [3].

Building Block for CNS-Penetrant Kinase Inhibitor Design Leveraging Fluorine-Enhanced Lipophilicity

Fluorinated pyrazoles are recognized for their ability to modulate lipophilicity (LogP) and membrane permeability — properties critical for central nervous system (CNS) drug design. The combination of a 4-bromophenyl lipophilic group with a C5-fluorine electronic modulator positions 1-(4-bromophenyl)-5-fluoro-1H-pyrazole as a suitable core for CNS kinase inhibitor programs, where balanced lipophilicity (typically cLogP 2–5) is required for blood-brain barrier penetration . The 4-bromophenyl-pyrazole scaffold has been identified as an attractive core for CNS kinase programs due to its moderate lipophilicity and low topological polar surface area, characteristics that are preserved and potentially enhanced by the additional C5-fluorine substitution [4]. The bromine atom also provides a heavy atom for X-ray crystallographic phasing of protein-ligand co-crystal structures, facilitating structure-based drug design.

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-fluoro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.